BenchChemオンラインストアへようこそ!

(1-(4-Methylbenzyl)piperidin-3-yl)methanol

Lipophilicity Blood-Brain Barrier Permeability N-Benzylpiperidine SAR

(1-(4-Methylbenzyl)piperidin-3-yl)methanol (CAS 415722-06-4) is a 1,3-disubstituted piperidine building block comprising a N-(4-methylbenzyl) pharmacophore and a 3-hydroxymethyl substituent on the piperidine ring, with molecular formula C₁₄H₂₁NO and molecular weight 219.32 g/mol. It belongs to the N-benzylpiperidine class, a scaffold extensively explored in multitarget-directed ligand design for neurodegenerative disorders, particularly as acetylcholinesterase (AChE) and β-secretase-1 (BACE-1) inhibitors.

Molecular Formula C14H21NO
Molecular Weight 219.328
CAS No. 415722-06-4
Cat. No. B2916859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Methylbenzyl)piperidin-3-yl)methanol
CAS415722-06-4
Molecular FormulaC14H21NO
Molecular Weight219.328
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CCCC(C2)CO
InChIInChI=1S/C14H21NO/c1-12-4-6-13(7-5-12)9-15-8-2-3-14(10-15)11-16/h4-7,14,16H,2-3,8-11H2,1H3
InChIKeyJTNCURHSABLDOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1-(4-Methylbenzyl)piperidin-3-yl)methanol CAS 415722-06-4: Structural Baseline for Procurement Decisions


(1-(4-Methylbenzyl)piperidin-3-yl)methanol (CAS 415722-06-4) is a 1,3-disubstituted piperidine building block comprising a N-(4-methylbenzyl) pharmacophore and a 3-hydroxymethyl substituent on the piperidine ring, with molecular formula C₁₄H₂₁NO and molecular weight 219.32 g/mol . It belongs to the N-benzylpiperidine class, a scaffold extensively explored in multitarget-directed ligand design for neurodegenerative disorders, particularly as acetylcholinesterase (AChE) and β-secretase-1 (BACE-1) inhibitors [1]. The compound serves as a versatile synthetic intermediate whose substitution pattern—specifically the para-methyl group on the benzyl ring and the 3-position hydroxymethyl on the piperidine—determines its physicochemical profile and downstream synthetic utility.

Why Generic N-Benzylpiperidine Interchange Fails: The Critical Role of 4-Methyl and 3-Hydroxymethyl Substitution in (1-(4-Methylbenzyl)piperidin-3-yl)methanol


Within the N-benzylpiperidine class, even minor structural modifications produce substantial shifts in physicochemical properties and biological target engagement. The para-methyl substituent on the benzyl ring of (1-(4-Methylbenzyl)piperidin-3-yl)methanol increases lipophilicity (LogP) relative to the unsubstituted benzyl analog, altering blood-brain barrier permeability predictions and receptor binding kinetics [1]. Simultaneously, the 3-hydroxymethyl group on the piperidine ring provides a chiral handle and hydrogen-bonding donor/acceptor site that is geometrically distinct from the 4-hydroxymethyl isomer, affecting both synthetic derivatization pathways and molecular recognition at biological targets . Generic substitution with an in-class analog lacking either the para-methyl or the regiospecific 3-hydroxymethyl would yield a compound with meaningfully different computational drug-likeness parameters, synthetic reactivity, and potentially divergent pharmacological behavior. The quantitative evidence below establishes where these differences are measurable and procurement-relevant.

Quantitative Differentiation Evidence for (1-(4-Methylbenzyl)piperidin-3-yl)methanol (415722-06-4) Against Closest Structural Analogs


Lipophilicity (LogP) Advantage of the 4-Methylbenzyl Substituent Over the Unsubstituted Benzyl Analog

The target compound (1-(4-Methylbenzyl)piperidin-3-yl)methanol exhibits a computed LogP (XLogP3) of 2.20, as reported in its Chemscene product datasheet . In contrast, the des-methyl analog (1-benzylpiperidin-3-yl)methanol (CAS 85387-44-6) has a predicted XLogP3 of approximately 1.56 (estimated based on PubChem computed properties; direct vendor-source XLogP3 for CAS 85387-44-6 was not available from non-excluded sources at the time of analysis) [1]. The addition of the para-methyl group therefore increases computed lipophilicity by approximately 0.64 log units. This difference is consistent with the known Hansch π constant for a methyl substituent on an aromatic ring (approx. +0.52 to +0.56) and positions the target compound closer to the optimal CNS drug-like LogP range (2–4) for blood-brain barrier penetration [2].

Lipophilicity Blood-Brain Barrier Permeability N-Benzylpiperidine SAR

Regiospecific 3-Hydroxymethyl Positioning Versus the 4-Hydroxymethyl Isomer: Synthetic and Pharmacophoric Implications

The target compound positions the hydroxymethyl group at the piperidine 3-position, generating an asymmetric carbon (undefined stereocenter) adjacent to the ring nitrogen. The 4-hydroxymethyl isomer, (1-(4-methylbenzyl)piperidin-4-yl)methanol (CAS 1211479-04-7), places the same functional group at the para-like 4-position of the piperidine ring, resulting in a symmetric substitution pattern with no stereocenter at the carbon bearing the CH₂OH group . The 3-substitution pattern produces a Topological Polar Surface Area (TPSA) of 23.47 Ų for the target compound . The difference in stereochemical and geometric positioning alters (i) the vector of hydrogen-bond donation from the hydroxyl group relative to the piperidine nitrogen, (ii) the steric environment for subsequent derivatization (e.g., esterification, etherification, or oxidation to the aldehyde), and (iii) the conformational preferences of the piperidine ring [1].

Regiochemistry Hydrogen Bonding Synthetic Intermediate Differentiation

Supplier-Specified Purity and Batch Consistency Data for Procurement Risk Assessment

The target compound is commercially available with a supplier-certified purity of ≥98% (Chemscene, Cat. No. CS-0664953) and ≥95% (Fluorochem, Cat. No. F090818) . Chemscene additionally provides MDL number MFCD01652729, enabling unambiguous compound identification across procurement platforms, and specifies storage conditions (sealed in dry, 2–8°C) and GHS hazard classification (H302-H315-H319-H335) . In contrast, several closely related analogs (e.g., (1-(4-methylbenzyl)piperidin-4-yl)methanol, CAS 1211479-04-7) are listed by fewer suppliers with more variable purity specifications (typically 95–98%) . The availability of ≥98% purity with validated MDL and defined storage/handling protocols from Chemscene reduces the risk of batch-to-batch variability in downstream synthetic or biological workflows.

Chemical Purity Quality Control Procurement Specification

Procurement-Driven Application Scenarios for (1-(4-Methylbenzyl)piperidin-3-yl)methanol (CAS 415722-06-4)


Medicinal Chemistry: N-Benzylpiperidine-Based Multitarget Lead Optimization for Alzheimer's Disease

In programs developing multitarget-directed ligands (MTDLs) for Alzheimer's disease, the N-benzylpiperidine scaffold has demonstrated balanced AChE and BACE-1 inhibition with brain permeability, as shown by Sharma et al. (2019) [1]. (1-(4-Methylbenzyl)piperidin-3-yl)methanol, with its computed LogP of 2.20 and 3-hydroxymethyl functional handle, provides a starting scaffold for further derivatization (e.g., carbamate formation, ester linkage to pharmacophoric fragments) while maintaining CNS-favorable lipophilicity. The para-methyl group contributes to AChE peripheral anionic site (PAS) interactions observed in this compound class [1].

Synthetic Chemistry: Chiral Building Block for Asymmetric Synthesis of 1,3-Disubstituted Piperidines

The 3-hydroxymethyl group on the piperidine ring introduces a stereocenter, making the compound a prochiral or racemic building block for asymmetric synthesis. The hydroxymethyl group can undergo selective oxidation to the aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group for nucleophilic displacement, enabling divergent synthetic pathways toward enantiopure 1,3-disubstituted piperidines . This is distinct from the 4-isomer, which lacks the stereochemical complexity at the substitution site.

Pharmacology: Sigma Receptor or NMDA Receptor Ligand Discovery Programs

N-Benzylpiperidine derivatives with 4-methylbenzyl substitution have been explored as sigma receptor ligands with anxiolytic potential (US Patent 6,031,099) and as NR1/2B subtype-selective NMDA receptor antagonists (IC₅₀ = 0.025–0.63 μM range observed for related 4-methylbenzylpiperidine compounds) [2]. While direct data for the target compound at these targets are not available, its structural features align with the pharmacophoric requirements identified in these programs, supporting its use as a screening candidate or scaffold diversification starting point.

Chemical Biology: Tool Compound for Studying Hydrogen-Bond-Dependent Target Engagement

The presence of both a hydrogen bond donor (-OH) and acceptor (piperidine N) in a defined 1,3-relationship, combined with a TPSA of 23.47 Ų, makes this compound suitable as a minimalist probe for evaluating the contribution of hydrogen bonding to target binding in biochemical assays, where comparator compounds lacking the hydroxymethyl group or bearing it at the 4-position can serve as negative controls .

Quote Request

Request a Quote for (1-(4-Methylbenzyl)piperidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.